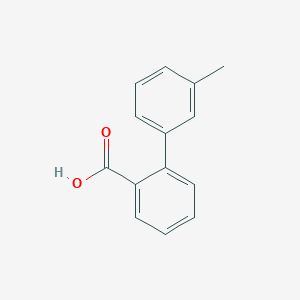

Acide 2-(3-méthylphényl)benzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, involves a variety of chemical reactions, such as condensation reactions, functional group transformations, and carbon-carbon coupling reactions. For example, the synthesis of certain azo-benzoic acids through reactions involving aryldiazenyl phenyl compounds showcases the diversity of methods available for synthesizing complex benzoic acid derivatives (Baul, Das, Chandra, Mitra, & Pyke, 2009).

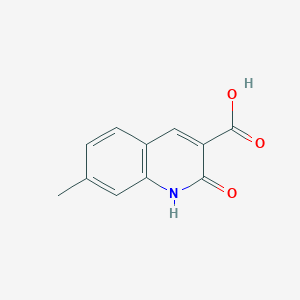

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, has been extensively studied using various spectroscopic techniques and theoretical calculations. These studies provide insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For instance, research on the molecular and electronic structure of related compounds using density functional theory (DFT) reveals the effects of different substituents on the overall structure (Hameed, Jalbout, & Trzaskowski, 2007).

Chemical Reactions and Properties

Benzoic acid derivatives participate in a wide range of chemical reactions, reflecting their reactive functional groups and versatile chemistry. These reactions include esterification, nucleophilic substitution, and complexation with metals, leading to a variety of compounds with potential applications in materials science and catalysis (Singh, Singh, & Singh, 2014).

Physical Properties Analysis

The physical properties of 2-(3-methylphenyl)benzoic acid, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. X-ray diffraction studies, for example, have been used to elucidate the crystal structures of benzoic acid derivatives, revealing the influence of substituents on the packing and stability of the crystalline phases (Mague, Hua, & Li, 1998).

Chemical Properties Analysis

The chemical properties of 2-(3-methylphenyl)benzoic acid, including acidity, reactivity towards different reagents, and the ability to form derivatives and complexes, are of significant interest. Studies on the reactivity and interaction of benzoic acid derivatives with metals and other organic compounds provide valuable information on their potential uses in synthesis, catalysis, and materials science (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

Applications De Recherche Scientifique

Applications pharmaceutiques

Acide 2-(3-méthylphényl)benzoïque : est structurellement lié à l'acide tolfenamique, un anti-inflammatoire non stéroïdien (AINS). Il a des applications potentielles dans le développement de nouveaux produits pharmaceutiques, en particulier dans la synthèse d'analogues qui pourraient présenter une efficacité améliorée ou des effets secondaires réduits par rapport aux AINS existants .

Agents antioxydants et antibactériens

Des dérivés de l'acide 3’-méthylbiphényl-2-carboxylique ont été étudiés pour leurs activités antioxydantes et antibactériennes. Ces composés peuvent être synthétisés et testés pour leur capacité à piéger les radicaux libres et à chélater les métaux, ce qui est crucial pour prévenir les maladies liées au stress oxydatif. De plus, leurs propriétés antibactériennes en font des candidats pour le développement de nouveaux agents antimicrobiens .

Intermédiaires de synthèse organique

Ce composé peut servir d'intermédiaire en synthèse organique, en particulier dans la création de molécules complexes pour la recherche et les applications industrielles. Ses dérivés benzamides sont importants dans divers domaines, notamment les industries médicale, industrielle et pharmaceutique potentielle .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

It is known that benzoic acid derivatives can interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways .

Biochemical Pathways

Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are synthesized via the shikimate and phenylpropanoid pathways These pathways are crucial for the biosynthesis of a wide range of phenolic compounds

Pharmacokinetics

Similar compounds are known to be highly protein-bound with small volumes of distribution . They are cleared relatively fast, mainly by renal excretion

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that 2-(3-methylphenyl)benzoic Acid may also have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of 2-(3-methylphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment can potentially interact with 2-(3-methylphenyl)benzoic Acid, influencing its action and efficacy.

Propriétés

IUPAC Name |

2-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTUEPTMQFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401899 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107412-71-5 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

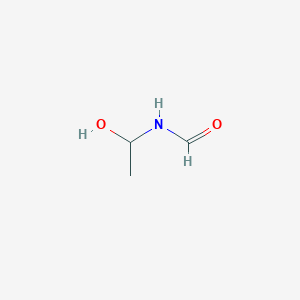

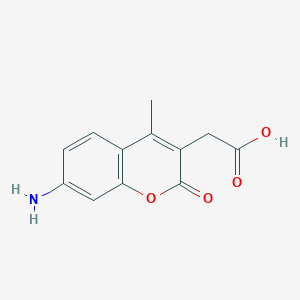

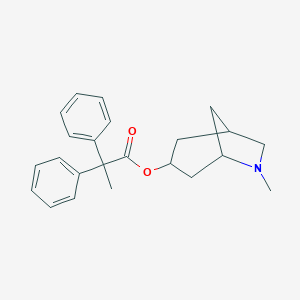

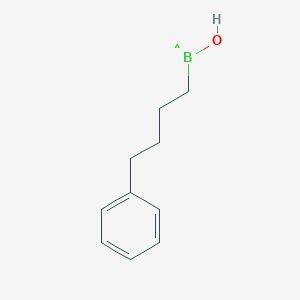

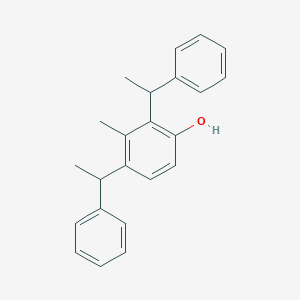

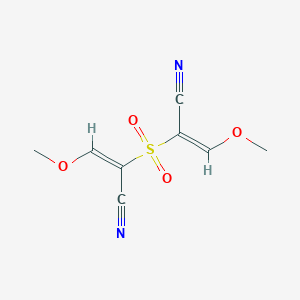

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

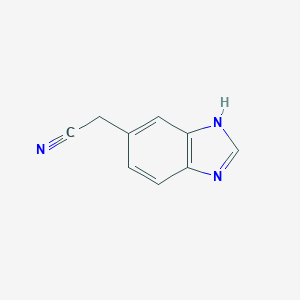

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)